rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis
Description
Properties
IUPAC Name |
(4aS,7aR)-6-methyl-2,3,4,4a,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-5-7-6(8(10)11)3-2-4-9-7/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYAAMWAJPWIIL-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1=O)CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2[C@@H](C1=O)CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a pyridine derivative followed by cyclization to form the octahydro-pyrrolopyridine structure. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound, often using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted pyrrolopyridines .
Scientific Research Applications
rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Research Findings and Implications
- Stereochemical Considerations : The racemic nature of the target compound contrasts with enantiomerically pure analogs in the patent (e.g., compounds 2 and 3), which are optimized for target selectivity. Resolution of enantiomers could refine therapeutic applications .
- Ring System Diversity: The pyrrolo-pyridinone core offers a balance of rigidity and hydrogen-bonding capacity compared to bulkier oxazolone or pyrido-pyrazine systems, making it a versatile scaffold for further functionalization .
Biological Activity
The compound rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis (CAS No. 1955561-92-8) is a bicyclic nitrogen-containing heterocycle with potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₃N₂O
- Molecular Weight : 155.19 g/mol
- Structure : The compound features a fused pyrrolidine and pyridine ring system, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of analgesic and sedative effects. Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit significant pharmacological properties.
Analgesic Activity
Recent studies have demonstrated that compounds related to rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one possess notable analgesic effects. For instance:
- In a writhing test , certain derivatives showed efficacy comparable to morphine and significantly higher than aspirin, indicating a potential for developing new analgesics with unique mechanisms of action .
- Table 1 summarizes the effective doses (ED50) of various derivatives in the writhing test:
| Compound | ED50 (mg/kg) | Comparison with Aspirin |
|---|---|---|
| Morphine | 2.44 | Higher |
| Aspirin | 39.15 | Baseline |
| rac-(4aR,7aS)-6-methyl... | 10.6 - 96.8 | Similar |
The analgesic effects are believed to stem from multiple mechanisms:
- Opioid Receptor Activation : Some derivatives may activate opioid receptors at higher concentrations while exhibiting COX inhibition at lower doses .
- Inhibition of Neurotransmitter Uptake : The structure allows interaction with neurotransmitter systems that modulate pain perception.
Sedative Effects
In addition to analgesic properties, the compound has shown sedative effects in animal models:
- Studies indicated that certain derivatives significantly inhibited spontaneous locomotion in mice, suggesting a calming effect .
Case Studies and Research Findings
A notable study synthesized various pyrrolo[3,4-b]pyridine derivatives and assessed their biological activities:
- Study on Derivatives : The synthesis included modifications that enhanced solubility and receptor affinity.
- Behavioral Tests : Animals treated with these derivatives exhibited reduced pain responses and altered activity levels in controlled environments.
Q & A
Q. Advanced Research Focus
- Chiral Chromatography : Use of polysaccharide-based chiral stationary phases (e.g., Chiralpak® AD-H) for high-resolution separation .
- Kinetic Resolution : Enzymatic or asymmetric catalytic methods to selectively functionalize one enantiomer .
- Diastereomeric Salt Formation : React with chiral acids (e.g., (R)-Mosher acid chloride) to form separable salts .
How does the stereochemistry of rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one influence its biological activity?
Q. Advanced Research Focus
- QSAR Studies : Correlate cis-fusion geometry with binding affinity to targets like bacterial DNA gyrase (relevant to antibiotic intermediates) .
- Molecular Docking : Simulate interactions between the 4aR,7aS enantiomer and enzymatic pockets to predict inhibition efficacy .
- Proteolytic Stability Assays : Compare metabolic degradation rates of enantiomers in liver microsomes .
What methodological steps optimize catalytic hydrogenation in the synthesis of this compound?
Q. Advanced Research Focus
- Catalyst Screening : Compare Pd/C, PtO, and Raney Ni for selectivity and yield .
- Pressure and Temperature : Optimize H pressure (1–3 atm) and temperature (25–50°C) to minimize over-reduction .
- Reaction Monitoring : Use LC-MS to track intermediate reduction states and abort reactions at the lactam stage .
What safety protocols are recommended for handling this compound based on its GHS classification?
Q. Basic Research Focus
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity (Category 4 for oral/dermal/inhalation routes) .
- Waste Disposal : Follow EPA guidelines for pyrrolidine derivatives, avoiding aqueous discharge without neutralization .
- Storage : Store under inert gas (N) at –20°C to prevent oxidation .
How can crystal packing interactions inform the design of derivatives with improved stability?
Q. Advanced Research Focus
- Hydrogen-Bond Analysis : Identify key interactions (e.g., O–H⋯O in hydrates) that stabilize the lattice .
- Thermogravimetric Analysis (TGA) : Measure dehydration temperatures to assess hydrate stability .
- Co-crystallization Trials : Screen with pharmaceutically acceptable co-formers (e.g., succinic acid) to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
